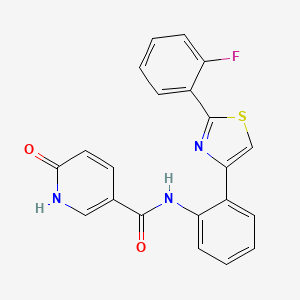

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide

Descripción general

Descripción

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a hydroxynicotinamide moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the hydroxynicotinamide moiety further enhances its potential biological and chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce different functional groups onto the thiazole ring or phenyl groups.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the coupling of 2-fluorophenyl and thiazole derivatives with nicotinamide. The synthesis typically employs standard organic reactions such as acylation and condensation reactions, which are well-documented in the literature. Detailed synthetic routes often include:

- Step 1 : Synthesis of thiazole derivatives using appropriate thioketones.

- Step 2 : Coupling of the thiazole with fluorinated phenyl groups.

- Step 3 : Final acylation with hydroxynicotinamide.

The structural characterization is usually confirmed by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring the purity and identity of the compound.

Antimicrobial Activity

Studies have shown that derivatives of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have been evaluated against various bacterial strains, demonstrating efficacy with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported promising results against multiple cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Antitubercular Activity

Recent evaluations have highlighted the potential of certain derivatives in combating tuberculosis. Compounds structurally related to this compound have been shown to possess antitubercular activity against Mycobacterium tuberculosis, making them candidates for further development as affordable antitubercular agents .

Case Study: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts, suggesting that fluorination may improve binding affinity to bacterial targets .

Case Study: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated a series of compounds related to this compound for their cytotoxic effects on cancer cell lines. The findings revealed that specific derivatives inhibited cell growth significantly, with some achieving over 70% inhibition at concentrations below 10 μM .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group can interact with enzymes and receptors, modulating their activity. The hydroxynicotinamide moiety may also play a role in binding to specific proteins, influencing cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents, such as:

- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

- 2-phenylthiazol-4-yl)ethan-1-amine

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the hydroxynicotinamide moiety contributes to its potential biological activities.

Actividad Biológica

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide is a complex organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiazole moiety : Known for its diverse biological activities, thiazoles are often involved in drug design.

- Phenyl groups : The presence of fluorinated phenyl groups can enhance biological activity through increased lipophilicity and binding affinity.

- Nicotinamide derivative : This component may contribute to various biological functions, including effects on metabolic pathways.

Molecular Formula

The molecular formula for this compound is .

| Property | Value |

|---|---|

| Molecular Weight | 328.35 g/mol |

| LogP (octanol-water partition) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Properties

Recent studies have indicated that compounds with thiazole and phenyl groups exhibit significant anticancer activity. For instance, analogs of thiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thiazole Derivatives in Cancer Research

A study published in Journal of Medicinal Chemistry focused on thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The results suggested that the substitution patterns on the thiazole ring significantly influenced the compounds' effectiveness.

Antimicrobial Activity

Thiazole-containing compounds have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several thiazole derivatives, including those similar to this compound. Results demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Neuroprotective Effects

Some studies suggest that thiazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study: Neuroprotective Activity

Research has shown that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. The mechanisms involve modulation of antioxidant pathways and inhibition of apoptotic signaling cascades.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.

- Oxidative Stress Reduction : By enhancing antioxidant defenses, these compounds may mitigate cellular damage.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide be optimized for high yield and purity?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and catalyst presence) using a Design of Experiments (DoE) approach. For example, a one-pot catalyst-free method has been reported for structurally similar thiazole derivatives, reducing side reactions and improving efficiency . Monitor intermediate stability via thin-layer chromatography (TLC) and adjust reaction times to minimize degradation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the fluorophenyl and nicotinamide moieties, focusing on aromatic proton splitting patterns and fluorine coupling. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). FT-IR identifies key functional groups (e.g., hydroxynicotinamide O-H stretch at ~3200 cm⁻¹). For crystalline samples, X-ray diffraction resolves stereochemistry .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition using fluorescence polarization) for hypothesized targets (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ determination). For cell-based assays, use MTT viability assays in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure. Structural analogs with fluorophenyl-thiazole motifs have shown antiproliferative activity, guiding initial hypotheses .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches using LC-MS/MS to measure plasma/tissue concentrations. If in vitro activity (e.g., nM IC₅₀) does not translate in vivo, assess metabolic stability via liver microsome assays. Structural modifications (e.g., replacing the hydroxynicotinamide group with a prodrug moiety) may improve bioavailability . Validate target engagement in vivo using PET tracers or immunofluorescence .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying fluorophenyl substituents or thiazole ring size). Test analogs in parallel using high-throughput screening (HTS). For example, replacing the 2-fluorophenyl group with 4-chlorophenyl in related compounds altered selectivity for kinase targets . Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .

Q. How can computational methods enhance reaction design and mechanistic studies?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization steps during thiazole formation). Use machine learning (e.g., Python-based Scikit-learn) to predict optimal solvent/catalyst combinations from historical data. For mechanism of action, perform molecular dynamics (MD) simulations (e.g., GROMACS) to study protein-ligand binding stability over 100-ns trajectories .

Q. What techniques validate interactions between this compound and biological macromolecules?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For intracellular targets, use cellular thermal shift assays (CETSA) to confirm target engagement. Cross-reference with CRISPR-Cas9 knockouts to establish specificity .

Q. How do researchers address discrepancies in biological activity across structural analogs?

- Methodological Answer : Perform meta-analysis of published data on analogs (e.g., thiazole-triazole hybrids) to identify conserved pharmacophores. Use principal component analysis (PCA) to cluster compounds by activity profiles. If analogs with nitro groups show higher potency, investigate redox-dependent activation mechanisms via cyclic voltammetry .

Q. What experimental approaches improve solubility and formulation stability?

- Methodological Answer : Test co-solvents (e.g., PEG-400 or DMSO/water mixtures) using phase diagrams. For poor aqueous solubility, prepare nanoparticle formulations (e.g., PLGA encapsulation via solvent evaporation). Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC-UV to detect degradation products .

Q. How can researchers ensure reproducibility in synthetic and biological assays?

- Methodological Answer : Adopt standardized protocols (e.g., USP guidelines for dissolution testing). For synthesis, document batch-specific variables (e.g., solvent lot numbers). In assays, use internal reference standards (e.g., commercial kinase inhibitors) and inter-laboratory validation. Address biological variability by repeating experiments in ≥3 independent replicates .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O2S/c22-16-7-3-1-5-14(16)21-25-18(12-28-21)15-6-2-4-8-17(15)24-20(27)13-9-10-19(26)23-11-13/h1-12H,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDVYSFZYBBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CNC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.